N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a phenyl group at position 8, and a 2-methoxyphenyl carboxamide moiety at position 2. Pyrazolo-triazine derivatives are known for their applications in photosensitive materials, inks, and pharmaceuticals, particularly due to their structural versatility and electronic properties .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-18(15-9-5-4-6-10-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-11-7-8-12-17(16)28-3/h4-12H,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHCXCDWAZGBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (CAS No. 879576-32-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19N5O2
- Molecular Weight : 373.41 g/mol
- SMILES Notation : COc1ccccc1NC(=O)c1nnc2n(c1C)nc(c2c1ccccc1)C
The compound features a pyrazolo[5,1-c][1,2,4]triazine core structure, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:
The biological activity of this compound appears to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, characterized by morphological changes and activation of caspases.
- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly in the G0/G1 phase, preventing cancer cell proliferation.
- Autophagy : Some studies suggest that the compound may promote autophagy in cancer cells, leading to cell death without triggering apoptosis.
- Inhibition of Kinases : Research indicates that it may inhibit specific kinases involved in cancer progression, contributing to its cytotoxic effects.
Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on various cancer cell lines (MCF7, NCI-H460), this compound exhibited significant cytotoxicity with IC50 values indicating strong efficacy against these lines. The study concluded that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanisms behind the anticancer activity of this compound found that it significantly inhibits the expression of proteins associated with cell survival pathways (e.g., Bcl-2 family proteins). This suggests that its mechanism involves downregulation of survival signals in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituent patterns, functional groups, and core heterocyclic modifications. Below is a comparative analysis based on evidence:
Key Observations:
Substituent Position Effects :
- The 2-methoxyphenyl group in the target compound may confer distinct electronic and steric effects compared to the 4-methoxyphenyl isomer (). Para-substitution often enhances metabolic stability, whereas ortho-substitution may influence binding affinity in biological systems .
- The 8-phenyl group in the target compound is conserved in analogs (e.g., ), suggesting its role in π-π stacking interactions or core stability.
Functional Group Impact: Carboxamide vs. Ester: The target compound’s carboxamide group (vs. Amino Groups: Compounds like 3d () include an amino group, which may enhance solubility or reactivity compared to the target compound’s methyl-dominated substituents .
Synthetic Routes :
- The target compound’s synthesis likely involves regioselective alkylation (as in ) or cyclocondensation (). For example, highlights regioselective N-alkylation to install substituents on the pyrazolo-triazine core, while uses acetic acid-mediated cyclization for related triazines .
Research Findings and Data Tables
Physicochemical Properties (Inferred):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
